molecular formula C12H14N4O2S B12184040 4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide

4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide

Cat. No.: B12184040
M. Wt: 278.33 g/mol
InChI Key: GSVSBYKOOWUEFT-UHFFFAOYSA-N
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Description

4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a pyrimidine ring attached to an aminoethyl group, which is further connected to a benzene sulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrimidine ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrimidine compounds .

Scientific Research Applications

4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid by competing with p-aminobenzoic acid for binding to dihydrofolate synthetase. This inhibition disrupts the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a broader range of biological targets compared to other sulfonamides. Its pyrimidine ring provides additional sites for chemical modification, enhancing its versatility in scientific research .

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

4-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C12H14N4O2S/c13-19(17,18)11-4-2-10(3-5-11)6-9-16-12-14-7-1-8-15-12/h1-5,7-8H,6,9H2,(H2,13,17,18)(H,14,15,16)

InChI Key

GSVSBYKOOWUEFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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